

An In-Depth Technical Guide to the Chemical Structure of Nimazone

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Compound of Interest

Compound Name: Nimazone

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Introduction to Nimazone

Nimazone is a chemical compound identified as an anti-inflammatory agent. Its core structure features an imidazolidine ring, a five-membered heterocycle containing two nitrogen atoms. This guide provides a comprehensive overview of the chemical and physical properties of **Nimazone**, its synthesis, and its potential mechanism of action, drawing upon available scientific data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the key identifiers and properties of **Nimazone**.

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 3-(4-chlorophenyl)-4-imino-2-oxo-1-imidazolidineacetonitrile | [1][2] |
| Synonyms | WIN 25347 | [2] |
| CAS Number | 17230-89-6 | [1][2] |
| Molecular Formula | C ₁₁ H ₉ ClN ₄ O | [1][2] |
| Molecular Weight | 248.67 g/mol | [2] |
| Canonical SMILES | <chem>C1=CC(=CC=C1N2C(=O)N(C(=N)C2)CC#N)Cl</chem> | [1] |
| InChI | InChI=1S/C11H9ClN4O/c12-8-1-3-9(4-2-8)16-10(14)7-15(6-5-13)11(16)17/h1-4,14H,6-7H2 | [1] |
| InChIKey | IDCAZKFFVIMCCS-UHFFFAOYSA-N | [1] |
| Physical State | Solid powder | [2] |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. | |
| Solubility | Solubility data is not explicitly available in the searched literature. However, related compounds with poor aqueous solubility have been noted. | [3] |

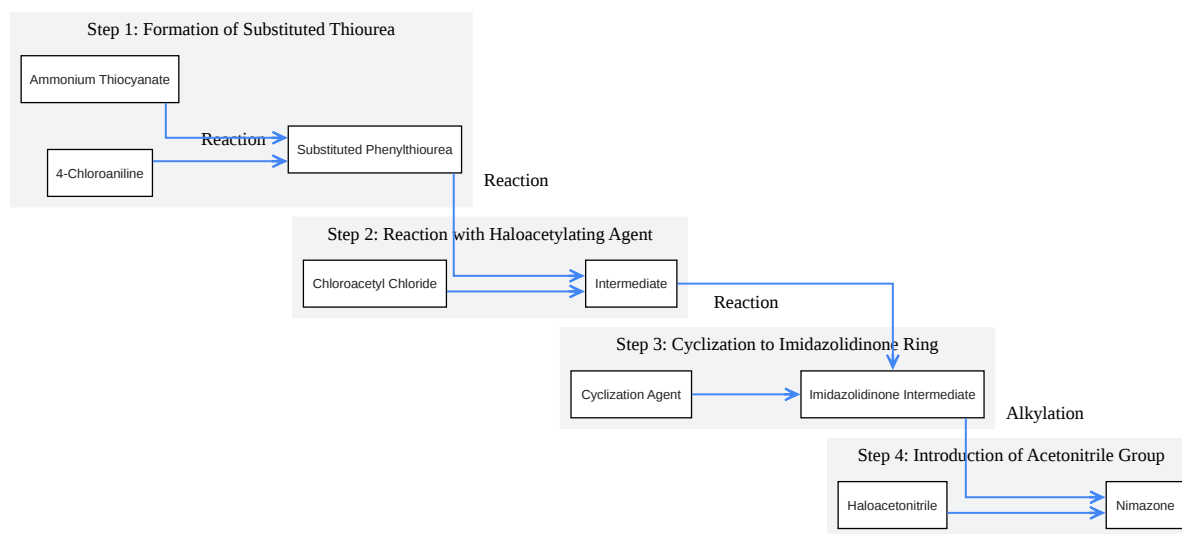
Synthesis of Nimazone

While a specific, detailed experimental protocol for the synthesis of **Nimazone** (3-(4-chlorophenyl)-4-imino-2-oxo-1-imidazolidineacetonitrile) was not found in the available literature, a general synthetic approach can be inferred from the synthesis of structurally related

2-imino-4-thiazolidinone derivatives. The synthesis would likely involve a multi-step process. A plausible, though hypothetical, synthetic workflow is outlined below.

Hypothetical Synthesis Workflow

The synthesis could potentially proceed through the reaction of a substituted thiourea with an appropriate haloacetyl derivative, followed by cyclization to form the imidazolidinone ring. Further modification would be required to introduce the acetonitrile group.



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Caption: Hypothetical workflow for the synthesis of **Nimazone**.

General Experimental Protocol for Synthesis of 2-Imino-4-Thiazolidinone Derivatives

The following is a general protocol for a related class of compounds, which may provide a basis for the synthesis of **Nimazone**.

Materials:

- Substituted thiourea
- Ethyl bromoacetate or Chloroacetyl chloride
- Ethanol
- Diisopropylethylamine (DIPEA) or other suitable base
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the substituted thiourea (1 equivalent) in ethanol.
- Add the haloacetylating agent (e.g., ethyl bromoacetate, 1.1 equivalents) and a base (e.g., DIPEA, 1.2 equivalents) to the solution.
- Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[\[1\]](#)
- Upon completion, evaporate the ethanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

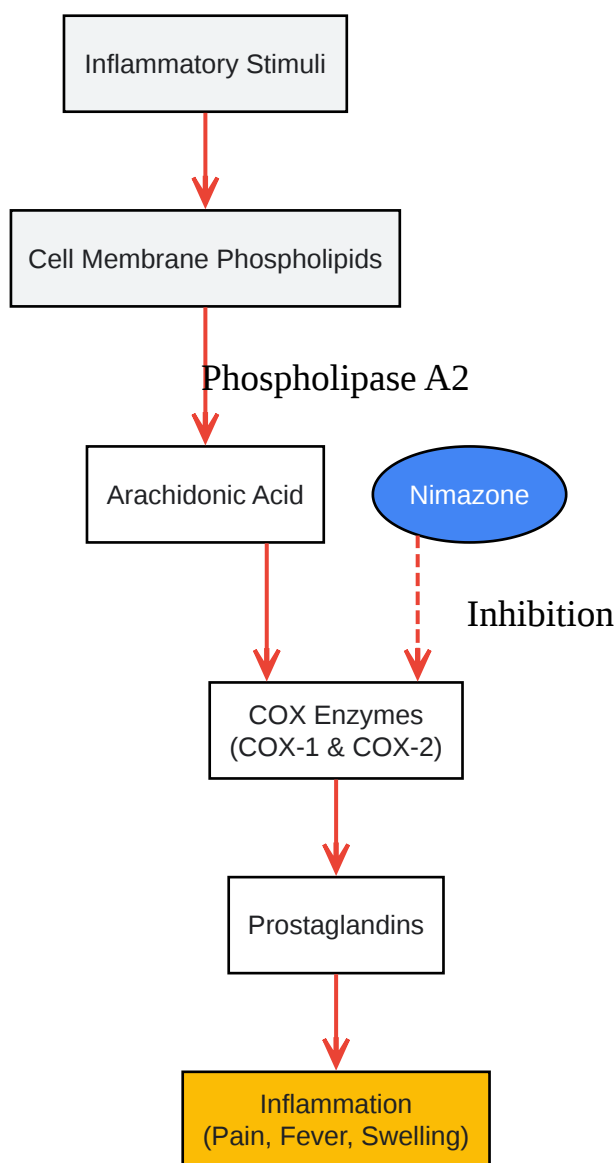
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the 2-imino-4-thiazolidinone derivative.[\[1\]](#)

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for **Nimazone** has not been extensively detailed in the available literature. However, its classification as an anti-inflammatory agent suggests that it may share mechanisms with other non-steroidal anti-inflammatory drugs (NSAIDs). The related compound, nimesulide, is known to be a preferential inhibitor of cyclooxygenase-2 (COX-2).[\[4\]](#)

Inhibition of Pro-inflammatory Mediators

A likely mechanism of action for **Nimazone** involves the inhibition of enzymes or signaling pathways that lead to the production of pro-inflammatory mediators such as prostaglandins and cytokines.

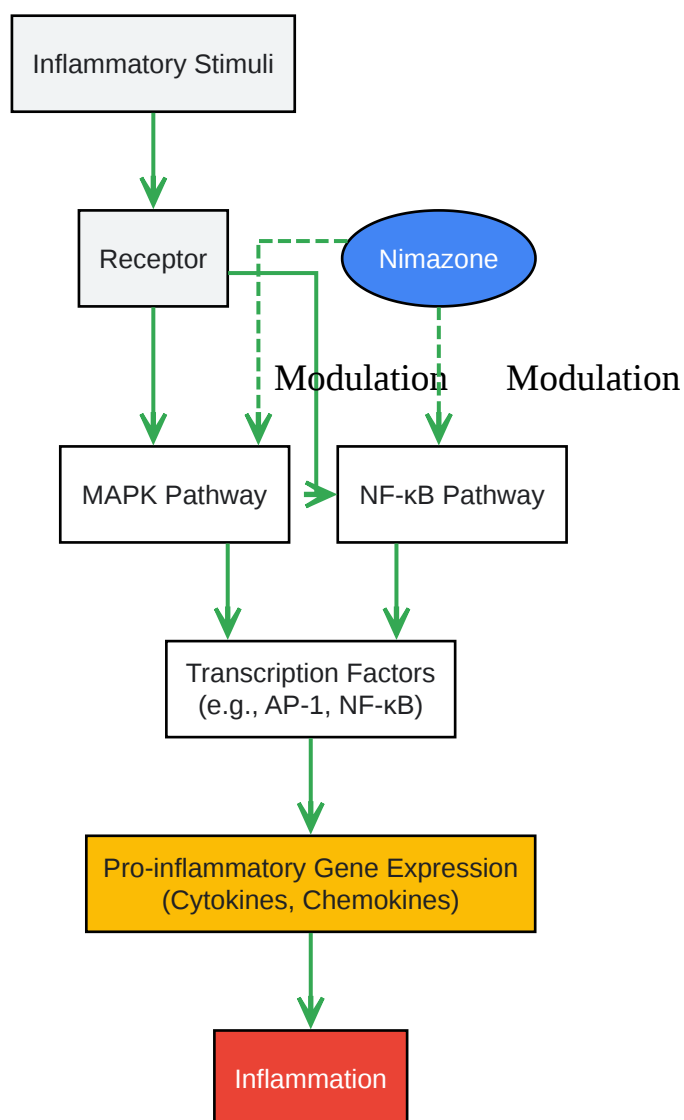


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Caption: Potential mechanism of **Nimazone** via COX inhibition.

Modulation of Inflammatory Signaling Pathways

Nimazone may also exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF- κ B and MAPK pathways. These pathways regulate the expression of numerous pro-inflammatory genes.



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Caption: Potential modulation of inflammatory signaling by **Nimazone**.

Experimental Protocols for In Vitro Anti-Inflammatory Assays

To evaluate the anti-inflammatory potential of compounds like **Nimazone**, several in vitro assays can be employed. The egg albumin denaturation assay is a commonly used method to screen for anti-inflammatory activity.

Egg Albumin Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin.

Materials:

- Fresh hen's egg
- Phosphate buffered saline (PBS), pH 6.4
- Test compound (**Nimazone**)
- Reference standard (e.g., Diclofenac sodium)
- Distilled water
- UV-Vis Spectrophotometer

Procedure:

- Preparation of Reagents:
 - Prepare a 1% (v/v) solution of egg albumin in PBS.
 - Prepare various concentrations of the test compound and the reference standard in a suitable solvent.
- Assay:
 - To 2.8 mL of the egg albumin solution, add 0.2 mL of the test compound solution (or reference standard/control).
 - The control consists of 2.8 mL of egg albumin solution and 0.2 mL of the solvent.
 - Incubate the mixtures at 37 ± 2 °C for 15 minutes.
 - Induce denaturation by heating the mixtures at 70 °C in a water bath for 5 minutes.[5]
 - After cooling, measure the absorbance of the solutions at 660 nm.[6]

- Calculation:
 - The percentage inhibition of protein denaturation is calculated using the following formula:
 - $\% \text{ Inhibition} = \left[\frac{(\text{Absorbance of Control} - \text{Absorbance of Test})}{\text{Absorbance of Control}} \right] \times 100$

Conclusion

Nimazone presents an interesting chemical scaffold with potential anti-inflammatory properties. While detailed experimental data on its synthesis, physical properties, and specific mechanism of action are not extensively available in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. The provided hypothetical synthesis and experimental protocols can serve as a starting point for researchers and drug development professionals interested in exploring this compound further.

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